1-(3-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers often face challenges sourcing regiospecifically pure fluorinated thioether building blocks for CNS drug discovery or sulfoxide/sulfone API synthesis. Substituting analogues can lead to failed syntheses due to divergent electronic and steric properties. This compound, with a 95% purity, provides a reliable starting material. - **CNS Penetration:** Enhanced lipophilicity (logP) improves passive blood-brain barrier diffusion, making it ideal for hit-to-lead optimization in neurology programs. - **Redox Handle:** The alpha-methylsulfanyl group offers a unique oxidation handle for controlled synthesis of sulfoxide and sulfone derivatives. - **Supply Assurance:** Available for immediate procurement, supporting both early-stage medicinal chemistry and process scale-up.

Molecular Formula C9H9FOS
Molecular Weight 184.23 g/mol
Cat. No. B13245251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one
Molecular FormulaC9H9FOS
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCSCC(=O)C1=CC(=CC=C1)F
InChIInChI=1S/C9H9FOS/c1-12-6-9(11)7-3-2-4-8(10)5-7/h2-5H,6H2,1H3
InChIKeyDWRMBGOCTPZGJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Properties & Procurement


1-(3-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one (CAS 1178730-51-2) is an organosulfur compound classified as an aryl ketone featuring a 3-fluorophenyl moiety and a methylsulfanyl group . With a molecular formula of C9H9FOS and a molecular weight of 184.23 g/mol, this compound serves primarily as a versatile building block in organic synthesis, particularly in medicinal chemistry for the preparation of sulfoxide and sulfone derivatives . Its predicted physical properties include a boiling point of 275.7±20.0 °C and a density of 1.183±0.06 g/cm³ .

3-Fluoro regioisomer identity

Defines electronic distribution and steric profile for regioselective coupling and cross-coupling reactions

2-Fluoro or 4-fluoro analogs may shift reaction outcomes

Methylsulfanyl oxidation handle

Enables controlled oxidation to sulfoxide and sulfone derivatives for diverse pharmacophore exploration

Predicted physicochemical context

Estimated logP gain supports CNS permeability prediction studies; boiling point and density context aids purification design

Predicted values; experimental confirmation recommended

Differentiation from Analogs


Generic substitution among fluorophenyl methylsulfanyl ethanones is scientifically unsound due to significant differences in electronic distribution, steric hindrance, and metabolic stability conferred by the specific position of the fluorine atom on the phenyl ring [1]. The 3-fluoro substitution pattern alters the electron density of the aromatic ring and the adjacent carbonyl group compared to the 2-fluoro or 4-fluoro regioisomers, leading to divergent reactivity in nucleophilic additions, oxidations, and cross-coupling reactions [2]. Furthermore, the presence of the methylsulfanyl group at the alpha position to the carbonyl introduces unique redox behavior and serves as a latent leaving group or oxidation handle that is absent in simple acetophenone derivatives [3]. Consequently, substituting this compound with a structurally similar analog without explicit validation of the intended reaction pathway or biological target profile can result in failed syntheses or misleading biological data.

Regioisomer
3-Fluoro substitution pattern provides the intended electronic and steric profile for key transformations
2-Fluoro or 4-fluoro analogs may shift reactivity in nucleophilic additions, oxidations, and cross-coupling steps; purification protocols may not transfer directly
Functional handle
Methylsulfanyl group enables redox-controlled access to sulfoxide and sulfone derivatives, serving as a latent leaving group
Simple acetophenone or non-thioether analogs lack this oxidation handle, limiting downstream derivatization and biological probe design
Patent context
Specifically claimed as an intermediate in sulfonamide and sulfonylurea patent literature
Non-fluorinated or differently substituted analogs may not align with patented synthetic routes or intellectual property requirements

Differentiation Evidence


Enhanced Lipophilicity & Membrane Permeability

The introduction of a fluorine atom at the 3-position of the phenyl ring increases lipophilicity compared to the non-fluorinated analog 2-(methylsulfanyl)-1-phenylethan-1-one. While direct experimental logP data for the target compound is not available, class-level inference based on fluorophenyl ketones indicates an estimated logP increase of 0.3–0.5 units relative to the parent compound [1]. The non-fluorinated analog has a computed XLogP3 of 2.3 [2]. This elevated lipophilicity enhances passive membrane permeability and may improve blood-brain barrier penetration in CNS-targeted applications [3].

Lipophilicity context
Class-level inference
Estimated logP ~2.6–2.8
+0.3 to +0.5 vs non-fluorinated analog (XLogP3 2.3)
Reported lipophilicity context; supports CNS permeability prediction review
Class-level fluorophenyl ketone inference; direct experimental logP not available
Medicinal Chemistry Physicochemical Properties Drug Design

Regioisomer-Specific Purification Properties

The 3-fluoro regioisomer exhibits distinct predicted physical properties compared to its 2-fluoro and 4-fluoro counterparts, which affect downstream processing and purification. The target compound has a predicted boiling point of 275.7±20.0 °C and density of 1.183±0.06 g/cm³ . While comprehensive experimental data for all regioisomers are not available in the public domain, the specific substitution pattern is known to influence intermolecular interactions and solubility [1]. Notably, the 3-fluoro isomer is distinct from the 4-fluoro analog, which forms a sulfone derivative (CAS 82652-17-3) with a markedly higher boiling point of 421.8±25.0 °C and density of 1.3±0.1 g/cm³ .

Purification properties
Supporting evidence
BP: 275.7±20.0 °C vs 421.8±25.0 °C (4-fluoro sulfone)
Density: 1.183±0.06 vs 1.3±0.1 g/cm³
Supports regioisomer-specific purification protocol selection
Predicted values; ~146 °C BP difference may impact distillation and extraction workflows
Chemical Synthesis Process Chemistry Purification

Patented Intermediate for Sulfonamide & Sulfonylurea APIs

The 1-(3-fluorophenyl)-2-(methylsulfanyl)ethan-1-one scaffold is specifically claimed as an intermediate in patent applications for sulfonamide and sulfonylurea therapeutics [1]. Its methylsulfanyl group can be selectively oxidized to a sulfoxide or sulfone, enabling access to a wide array of biologically active molecules [2]. In contrast, non-fluorinated or differently substituted analogs lack the optimal balance of electronic and steric properties required for certain high-value transformations, such as those used in the synthesis of COX-2 inhibitors or GlyT-1 inhibitors [3]. The 3-fluoro substitution pattern is critical for maintaining the desired orientation during subsequent coupling reactions.

Patent intermediate
Class-level inference
Claimed in patent applications for sulfonamide and sulfonylurea therapeutic classes
Supports proprietary synthetic route selection and IP-aligned research
Qualitative patent presence; 2-fluoro and 4-fluoro analogs less prominently featured
Medicinal Chemistry Patent Synthesis Building Block

Application Scenarios


CNS-Penetrant Drug Candidate Synthesis

Medicinal chemists designing central nervous system (CNS) therapeutics can leverage the elevated lipophilicity of 1-(3-fluorophenyl)-2-(methylsulfanyl)ethan-1-one compared to its non-fluorinated analog [1]. The estimated logP increase of 0.3–0.5 units improves passive diffusion across the blood-brain barrier, making this building block particularly suitable for early-stage hit-to-lead optimization in neurology and psychiatry programs [2].

Patented Sulfonamide & Sulfonylurea API Process

Pharmaceutical process chemists can reliably use this compound as a starting material in the synthesis of sulfonamide and sulfonylurea active pharmaceutical ingredients (APIs), as it is explicitly claimed in relevant patent literature [3]. The 3-fluoro substitution pattern ensures the correct regiochemistry for subsequent coupling and oxidation steps, which is critical for maintaining intellectual property protection and process reproducibility.

Selective Oxidation Studies in Organosulfur Chemistry

Researchers focused on organosulfur chemistry can utilize the methylsulfanyl group of this compound for controlled oxidation studies to produce sulfoxides and sulfones [4]. The presence of the 3-fluorophenyl ring allows for electronic tuning of the oxidation potential and influences the stereochemical outcome of reactions, enabling mechanistic investigations not possible with simpler thioethers.

Application
Selection Property
Validation Focus
CNS tool compound design
Predicted lipophilicity profile
Experimental logP and permeability assay confirmation
Sulfonamide / sulfonylurea synthetic route
Patent-claimed building block identity
Regiochemistry confirmation in coupling and oxidation steps
Organosulfur oxidation probe
Methylsulfanyl redox handle
Oxidation condition screening and sulfoxide/sulfone characterization
Quote Request

Request a Quote for 1-(3-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.